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Compound of Interest

Compound Name: Crelosidenib

Cat. No.: B10856147 Get Quote

A detailed comparison of Crelosidenib's inhibitory activity on mutant versus wild-type IDH1,

supported by experimental data and protocols.

Crelosidenib (also known as LY3410738) is an orally available, potent, and selective inhibitor

of mutant forms of isocitrate dehydrogenase 1 (IDH1).[1] Mutations in the IDH1 enzyme,

particularly at the R132 residue, are frequently found in several cancers, including glioma,

acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to a

neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-

hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. Crelosidenib has

demonstrated significant promise in selectively targeting these mutant IDH1 enzymes while

sparing the wild-type form, thus offering a targeted therapeutic approach with a potentially

favorable safety profile.

Quantitative Comparison of Inhibitory Activity
Crelosidenib exhibits high potency against common IDH1 mutations, with significantly lower

activity against the wild-type enzyme. This selectivity is crucial for minimizing off-target effects

and enhancing the therapeutic window. The inhibitory activity is typically measured by the half-

maximal inhibitory concentration (IC50), with lower values indicating higher potency.
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Enzyme IC50 (nM) Reference

Mutant IDH1 R132H 6.27 [1][2][3]

Mutant IDH1 R132C 3.71 [1]

Wild-Type IDH1

Low inhibitory activity; levels of

its product, α-ketoglutarate

(aKG), remain unchanged in

the presence of Crelosidenib.

Signaling Pathways
The differential activity of wild-type and mutant IDH1 enzymes underlies the rationale for

selective inhibition.

Cytoplasm

Isocitrate α-Ketoglutarate
(a-KG)

 Wild-Type IDH1 Cellular Respiration

NADPH Reductive Biosynthesis
& Antioxidant DefenseNADP+

 

Click to download full resolution via product page

Fig. 1: Wild-Type IDH1 Signaling Pathway.
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Fig. 2: Mutant IDH1 Signaling and Crelosidenib Inhibition.

Experimental Protocols
The selectivity of Crelosidenib is validated through a series of biochemical and cell-based

assays.

Biochemical Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of Crelosidenib on the enzymatic activity of

purified wild-type and mutant IDH1 proteins.

Principle: The activity of IDH1 is determined by monitoring the change in NADPH

concentration, which has a distinct absorbance at 340 nm. For wild-type IDH1, the forward

reaction consumes NADP+ and produces NADPH. For mutant IDH1, the neomorphic reaction

consumes NADPH and produces NADP+.

Protocol:

Enzyme Preparation: Recombinant human wild-type and mutant (R132H, R132C) IDH1

enzymes are purified.

Reaction Mixture: A reaction buffer is prepared containing Tris-HCl, NaCl, and MgCl2.
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Wild-Type IDH1 Assay:

Wild-type IDH1 enzyme, NADP+, and isocitrate are added to the reaction buffer.

Crelosidenib at various concentrations is added to the wells.

The reaction is initiated by the addition of isocitrate.

The increase in absorbance at 340 nm (due to NADPH production) is measured over time

using a spectrophotometer.

Mutant IDH1 Assay:

Mutant IDH1 enzyme, NADPH, and α-ketoglutarate are added to the reaction buffer.

Crelosidenib at various concentrations is added to the wells.

The reaction is initiated by the addition of α-ketoglutarate.

The decrease in absorbance at 340 nm (due to NADPH consumption) is measured over

time.

Data Analysis: The rate of reaction is calculated from the linear phase of the absorbance

curve. IC50 values are determined by plotting the percentage of enzyme inhibition against

the logarithm of Crelosidenib concentration.

Cell-Based 2-HG and α-KG Measurement Assay
This assay assesses the effect of Crelosidenib on the intracellular levels of the oncometabolite

2-HG (produced by mutant IDH1) and the normal metabolite α-KG (produced by wild-type

IDH1) in cancer cell lines harboring IDH1 mutations.

Principle: Liquid chromatography-mass spectrometry (LC-MS) is used to accurately quantify

the levels of 2-HG and α-KG in cell lysates.

Protocol:
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Cell Culture: Human cancer cells with endogenous IDH1 mutations (e.g., HT1080

fibrosarcoma cells with IDH1 R132C) are cultured.

Compound Treatment: Cells are treated with varying concentrations of Crelosidenib for a

specified period (e.g., 24-48 hours).

Metabolite Extraction: Cells are harvested, and intracellular metabolites are extracted using

a solvent mixture (e.g., methanol/acetonitrile/water).

LC-MS Analysis: The extracted metabolites are separated by liquid chromatography and

detected and quantified by mass spectrometry.

Data Analysis: The intracellular concentrations of 2-HG and α-KG are determined and

normalized to the cell number or total protein content. A significant reduction in 2-HG levels

with no change in α-KG levels indicates high selectivity for the mutant enzyme.

Experimental Workflow for Selectivity Profiling
The process of validating the selectivity of an IDH1 inhibitor like Crelosidenib follows a

structured workflow.
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Step 1: In Vitro Validation

Step 2: Cellular Validation

Step 3: Preclinical Validation

Start: Hypothesis
Crelosidenib is a selective

mutant IDH1 inhibitor

Biochemical Assays
(Enzyme Kinetics)

Cell-Based Assays
(Metabolite Profiling)

Confirmation of cellular activity

Measure IC50 against
mutant and wild-type IDH1

In Vivo Studies
(Xenograft Models)

Evaluation of in vivo efficacy

Quantify 2-HG and a-KG levels
in IDH1-mutant cell lines

Conclusion:
Crelosidenib is a potent and selective

mutant IDH1 inhibitor

Assess tumor growth inhibition
and 2-HG reduction in animal models
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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